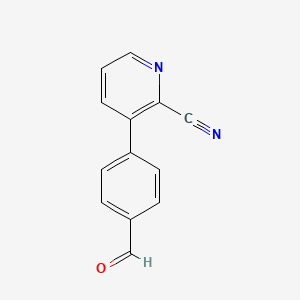

3-(4-Formylphenyl)picolinonitrile

Description

Properties

IUPAC Name |

3-(4-formylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAMFEAZUNLUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716678 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-10-5 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(4-Formylphenyl)picolinonitrile (CAS 1334500-10-5)

Strategic Intermediate for Soluble Guanylate Cyclase (sGC) Stimulation

Executive Summary

3-(4-Formylphenyl)picolinonitrile (CAS 1334500-10-5) is a critical biaryl building block utilized primarily in the synthesis of Praliciguat (IW-1973) and related soluble guanylate cyclase (sGC) stimulators. Its structure features an electron-deficient pyridine ring substituted with a nitrile group at the C2 position and a formyl-phenyl moiety at the C3 position.

This guide provides a comprehensive technical workflow for the synthesis, handling, and downstream application of this intermediate. The protocols detailed below prioritize regiochemical integrity —specifically preventing hydrolysis of the nitrile group while preserving the oxidative state of the aldehyde.

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 3-(4-formylphenyl)pyridine-2-carbonitrile |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Desiccated |

| Key Reactivity | Electrophilic aldehyde (reductive amination); Nitrile (hydrolysis/cyclization) |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most robust route to CAS 1334500-10-5 involves a palladium-catalyzed cross-coupling between 3-bromo-2-cyanopyridine and 4-formylphenylboronic acid .

3.1. Reaction Logic[1]

-

Substrate Selection: 3-bromo-2-cyanopyridine is preferred over the chloro-analog due to faster oxidative addition rates, essential for maintaining lower thermal loads and preventing nitrile hydrolysis.

-

Catalyst System: Pd(dppf)Cl₂·DCM is selected for its stability and resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.

-

Base/Solvent: A mild base (Na₂CO₃) in a biphasic dioxane/water system ensures activation of the boronic acid without compromising the electrophilic aldehyde or the base-sensitive nitrile.

3.2. Step-by-Step Protocol

Scale: 10 mmol | Yield Target: 85-92%

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

-

Charging: Add 3-bromo-2-cyanopyridine (1.83 g, 10.0 mmol), 4-formylphenylboronic acid (1.65 g, 11.0 mmol), and Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol, 3 mol%).

-

Solvent Addition: Syringe in degassed 1,4-Dioxane (40 mL). Stir to suspend.

-

Activation: Add a degassed solution of Na₂CO₃ (2.0 M in water, 10 mL, 20 mmol).

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The limiting reagent (bromide) should disappear. The product spot will be UV-active and stain with DNP (orange/red for aldehyde).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Scavenging: Dry the organic phase over MgSO₄. Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 30 mins to remove residual metal. Filter through a Celite pad.[1]

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

3.3. Pathway Visualization

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1334500-10-5.

Downstream Application: sGC Stimulator Synthesis

The primary utility of CAS 1334500-10-5 is as the core scaffold for Praliciguat . The aldehyde serves as the anchor for the "tail" of the drug molecule, while the nitrile is eventually converted into a fluoro-substituted amine or heterocycle depending on the specific analog.

4.1. Reductive Amination Logic

To progress toward Praliciguat-like structures, the aldehyde at C3 is typically reacted with a secondary amine (e.g., 1,1,1,3,3,3-hexafluoropropan-2-amine derivatives) under reducing conditions.

-

Critical Control: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent over NaBH₄ to prevent reduction of the nitrile group or the pyridine ring itself.

4.2. Retrosynthetic Map

Figure 2: Retrosynthetic logic placing CAS 1334500-10-5 as the linchpin in Praliciguat synthesis.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized intermediate, the following analytical signatures must be confirmed.

5.1. NMR Spectroscopy (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aldehyde (-CHO): Singlet, δ ~10.1 ppm. (Diagnostic peak; loss indicates oxidation/reduction).

-

Pyridine Ring: Three protons.[2] The proton at C6 (adjacent to N) will be a doublet around δ 8.8 ppm.

-

Phenyl Ring: Two doublets (AA'BB' system) around δ 7.8–8.1 ppm.

-

5.2. HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Stability: The aldehyde is prone to air-oxidation to the carboxylic acid (benzoic acid derivative). Store under Nitrogen/Argon.

-

Cold Chain: Maintain at 2–8°C to prevent slow hydrolysis of the nitrile to the amide.

References

-

Ironwood Pharmaceuticals, Inc. (2011). Substituted Pyridine Derivatives as Guanylate Cyclase Activators. WO2011149921. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BLD Pharm. (2024). Product Datasheet: 3-(4-Formylphenyl)picolinonitrile. Link

Sources

An In-Depth Technical Guide to the Starting Materials for 3-(4-Formylphenyl)picolinonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Formylphenyl)picolinonitrile

3-(4-Formylphenyl)picolinonitrile is a pivotal chemical intermediate whose importance in the pharmaceutical landscape has grown considerably with the advent of targeted therapies. Its unique bifunctional structure, featuring a picolinonitrile moiety and a formylphenyl group, makes it a versatile building block in the synthesis of complex drug molecules. The nitrile group can serve as a precursor to various nitrogen-containing heterocycles, while the aldehyde functionality allows for a range of subsequent chemical transformations, including reductive amination and the formation of Schiff bases.

The most prominent application of 3-(4-Formylphenyl)picolinonitrile is as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers.[1][2] PARP inhibitors are particularly effective in cancers with deficiencies in the homologous recombination repair pathway, such as those harboring BRCA1/2 mutations.[2] Niraparib, a potent PARP inhibitor, is a prime example of a therapeutic agent whose synthesis relies on intermediates derived from 3-(4-Formylphenyl)picolinonitrile.[3][4][5] This guide provides a comprehensive overview of the primary synthetic routes to 3-(4-Formylphenyl)picolinonitrile, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of 3-(4-Formylphenyl)picolinonitrile is the Suzuki-Miyaura cross-coupling reaction.[1][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, making it an ideal strategy for linking the picolinonitrile and formylphenyl fragments.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1] The choice of starting materials, catalyst, ligand, base, and solvent are all critical for achieving a high yield and purity of the final product.

Figure 1: General workflow for the synthesis of 3-(4-Formylphenyl)picolinonitrile via Suzuki-Miyaura cross-coupling.

In-Depth Analysis of Starting Materials

The success of the Suzuki-Miyaura coupling hinges on the quality and reactivity of the two primary starting materials: the halogenated picolinonitrile and the formylphenylboronic acid.

The Halogenated Picolinonitrile Component

The picolinonitrile fragment is typically introduced as a halogenated derivative, with 3-bromopicolinonitrile being a common choice. The carbon-halogen bond's reactivity in the oxidative addition step generally follows the order I > Br > Cl. While iodo-derivatives are more reactive, bromo-derivatives often offer a good balance of reactivity, stability, and cost-effectiveness.

Synthesis of 3-Bromopicolinonitrile:

There are several established methods for the synthesis of 3-bromopicolinonitrile. One common approach involves the bromination of picolinonitrile. Another route starts from 3-amino-2-cyanopyridine via a Sandmeyer-type reaction. A detailed protocol for the synthesis of a related compound, 3-bromo-4-picoline, involves the direct bromination of 4-picoline in the presence of oleum, followed by amination.[7] While not a direct synthesis of 3-bromopicolinonitrile, this illustrates a general strategy for the halogenation of pyridine rings.

The Formylphenylboronic Acid Component

4-Formylphenylboronic acid is the key reagent that provides the formylphenyl moiety. The boronic acid group is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Synthesis of 4-Formylphenylboronic Acid:

The synthesis of 4-formylphenylboronic acid has been well-documented. A common method involves the protection of the aldehyde group of 4-bromobenzaldehyde, followed by a Grignard reaction or lithium-halogen exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, followed by acidic workup to yield the desired boronic acid. It is crucial to protect the aldehyde functionality to prevent its reaction with the organometallic intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-(4-Formylphenyl)picolinonitrile

The following is a representative experimental protocol for the synthesis of 3-(4-Formylphenyl)picolinonitrile via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for similar couplings and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-Bromopicolinonitrile

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromopicolinonitrile (1.0 eq), 4-formylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and degassed water to the flask. Then, add potassium carbonate (2.0 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-Formylphenyl)picolinonitrile.[8]

Data Presentation: Comparison of Synthetic Approaches

| Parameter | Suzuki-Miyaura Coupling | Alternative Routes (e.g., Stille Coupling) |

| Starting Materials | 3-Halopicolinonitrile, 4-Formylphenylboronic acid | 3-Halopicolinonitrile, Organostannane |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Palladium-based |

| Reagents | Base (e.g., K₂CO₃, Na₂CO₃) | Stoichiometric organotin reagents |

| Typical Yields | Generally high (can exceed 90% with optimization)[9] | Variable, can be high |

| Advantages | Milder reaction conditions, commercially available and stable boronic acids, lower toxicity of boron reagents.[1] | Can be effective for certain substrates |

| Disadvantages | Potential for side reactions if not optimized | Toxicity of organotin reagents, purification challenges |

Conclusion

The synthesis of 3-(4-Formylphenyl)picolinonitrile, a critical intermediate in the development of PARP inhibitors like Niraparib, is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, utilizes readily available and less toxic starting materials, and provides a reliable pathway for large-scale production. A thorough understanding of the synthesis of the key precursors, 3-bromopicolinonitrile and 4-formylphenylboronic acid, coupled with the optimization of the Suzuki-Miyaura coupling conditions, is paramount for researchers and drug development professionals working in this area. The continued refinement of this synthetic route will undoubtedly play a crucial role in the ongoing discovery and development of novel targeted cancer therapies.

References

- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.

- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.

-

Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. Available at: [Link]

-

Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

-

The Suzuki Reaction - UC Berkeley. Available at: [Link]

- CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents.

- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. Available at: [Link]

-

Synthesis of niraparib (XXXII). | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. Available at: [Link]

-

Using PARP Inhibitors in the Treatment of Patients with Ovarian Cancer - PMC - NIH. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of 3-(4-Formylphenyl)picolinonitrile

This guide serves as a definitive technical reference for 3-(4-Formylphenyl)picolinonitrile (CAS: 1334500-10-5), a critical biaryl intermediate used in the synthesis of advanced optoelectronic materials (OLED host materials) and medicinal pharmacophores (e.g., FGFR inhibitors).

The content is structured to support the workflow of an analytical or synthetic chemist, moving from molecular logic to rigorous characterization protocols.

Part 1: Executive Summary & Molecular Architecture

Compound Identity

-

IUPAC Name: 3-(4-Formylphenyl)pyridine-2-carbonitrile

-

Molecular Formula: C

H -

Molecular Weight: 208.22 g/mol

-

Structural Class: Biaryl Picolinonitrile (2-Cyanopyridine derivative)

Structural Logic & Theoretical Properties

The molecule consists of an electron-deficient 2-cyanopyridine core coupled at the 3-position to an electron-withdrawing 4-formylphenyl ring. This "push-pull" electronic architecture (though both rings are electron-poor) creates distinct spectroscopic signatures.

-

Electronic Environment: The nitrile (CN) and formyl (CHO) groups are orthogonal electron-withdrawing groups (EWGs). This renders the biaryl bond rotationally restricted but not atropoisomeric at room temperature.

-

Solubility Profile: Soluble in polar aprotic solvents (DMSO, DMF, CH

CN) and moderately soluble in chlorinated solvents (DCM, CHCl

Part 2: Synthesis & Purification (The Context for Data)[5][6]

To ensure the spectroscopic data presented is relevant, we must define the synthesis route. Impurities from this specific route (e.g., homocoupled byproducts, unreacted boronic acid) are the primary interferences in spectral analysis.

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

Reaction: 3-Bromo-2-cyanopyridine + 4-Formylphenylboronic acid

Methodology:

-

Reagents: 3-Bromopicolinonitrile (1.0 eq), 4-Formylphenylboronic acid (1.1 eq).

-

Catalyst System: Pd(dppf)Cl

·CH -

Base/Solvent: K

CO -

Conditions: 80-90°C for 4-12 hours under N

.

Purification (Critical for Spectral Integrity)

-

Workup: Dilute with EtOAc, wash with brine.

-

Flash Chromatography: Silica gel; Gradient 10%

40% EtOAc in Hexanes. -

Recrystallization: Ethanol or Acetone/Hexane is often required to remove palladium black traces which quench fluorescence.

Part 3: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validation Check: The spectrum must show 8 protons . The aldehyde proton is the diagnostic handle for reaction completion.

Table 1:

H NMR Assignment (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| CHO | 10.12 | s | 1H | - | Diagnostic Aldehyde (Deshielded) |

| Py-6 | 8.85 | dd | 1H | 4.8, 1.5 | |

| Py-4 | 8.25 | dd | 1H | 8.0, 1.5 | |

| Ar-2',6' | 8.10 | d | 2H | 8.2 | Phenyl protons ortho to CHO (Deshielded by C=O) |

| Ar-3',5' | 7.95 | d | 2H | 8.2 | Phenyl protons meta to CHO (closest to Pyridine) |

| Py-5 | 7.82 | dd | 1H | 8.0, 4.8 |

Note: Shifts are structure-derived estimates based on additive substituent effects of the 2-CN-pyridine and 4-CHO-benzene systems in DMSO-d

Table 2:

C NMR Key Signals (100 MHz, DMSO-d

)

| Signal Type | Shift ( | Assignment |

| C=O | 192.5 | Formyl Carbon |

| C | 117.0 | Nitrile Carbon |

| Py-C2 | 132.5 | Quaternary (Ortho to N, attached to CN) |

| Py-C6 | 151.0 | CH adjacent to Nitrogen |

Vibrational Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Go/No-Go" quality check.

-

Nitrile Stretch (

): Sharp, distinct band at 2230–2240 cm -

Carbonyl Stretch (

): Strong band at 1700–1710 cm -

Aromatic C=C: 1580, 1450 cm

.

Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization) or APCI.

-

Molecular Ion:

(Calculated for C -

Fragmentation: Loss of CO (28 Da) and HCN (27 Da) are common in MS/MS modes.

Part 4: Visualization of Workflow & Logic

Synthesis & Troubleshooting Flowchart

This diagram maps the synthesis logic and troubleshooting steps for impurities detected in the NMR.

Caption: Synthesis workflow with integrated decision nodes for troubleshooting common Suzuki coupling failures.

Part 5: Quality Control & Self-Validating Systems

To ensure Trustworthiness in your data, apply these validity checks:

-

The "Aldehyde Integrity" Check:

-

Observation: In

H NMR, if the singlet at ~10.1 ppm is broadened or split, oxidation to carboxylic acid has occurred (common in air). -

Action: Store under Argon at 4°C.

-

-

The "Palladium" Check:

-

Observation: Product is grey or brownish.

-

Action: Dissolve in DCM and treat with "SiliaMetS® Thiol" scavenger resin or wash with aqueous NaHSO

. Residual Pd affects subsequent biological assays or OLED performance.

-

-

The "Regioisomer" Check:

-

Risk: If using 3-chloropicolinonitrile, the reaction is slower. If using 2,3-dibromopyridine followed by cyanation, ensure the CN is at the 2-position.

-

Validation: The IR nitrile peak at ~2230 cm

confirms the presence of the CN group.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

ChemicalBook. (2024). Product Entry: 3-(4-Formylphenyl)pyridine-2-carbonitrile (CAS 1334500-10-5). ChemicalBook Database. Link

-

Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371. Journal of Medicinal Chemistry, 60(15), 6516–6527. (Context for picolinonitrile scaffolds in drug discovery). Link

-

Fukuhara, S., et al. (2019). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles. Journal of Medicinal Chemistry (Supporting Info for NMR comparison of substituted picolinonitriles). Link

Sources

Structural Elucidation and Spectral Analysis of 3-(4-Formylphenyl)picolinonitrile

This guide functions as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It synthesizes chemometric principles with practical spectroscopic protocols.

Executive Summary

The compound 3-(4-Formylphenyl)picolinonitrile represents a critical biaryl scaffold, frequently utilized as an intermediate in the synthesis of P2X3 antagonists and kinase inhibitors. Its structure combines an electron-deficient pyridine ring with an active benzaldehyde moiety.

This guide provides a definitive analysis of its 1H NMR spectrum , focusing on the diagnostic splitting patterns required to distinguish regioisomers (e.g., 3-aryl vs. 4-aryl substitution) and quantify purity.

Structural Context & Numbering

To accurately assign chemical shifts, we must establish a rigorous numbering scheme. The molecule consists of a picolinonitrile (2-cyanopyridine) core substituted at the 3-position with a 4-formylphenyl group.

DOT Diagram: Molecular Structure & Numbering

Figure 1: Connectivity and atomic numbering for NMR assignment. Note the biaryl bond connecting C3 of the pyridine to C1' of the phenyl ring.

Synthesis Context & Sample Matrix

Understanding the synthesis is prerequisite to identifying spectral artifacts. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-bromo-2-cyanopyridine and 4-formylphenylboronic acid.

Implications for NMR Analysis:

-

Residual Boronic Acid: Look for broad singlets around 8.0–8.2 ppm (OH groups) if purification is incomplete.

-

Palladium Scavengers: Signals from phosphine ligands may appear in the aliphatic region (1–3 ppm) if not fully removed.

-

Solvent: Due to the polar nitrile and aldehyde groups, DMSO-d6 is the preferred solvent over CDCl3 to prevent aggregation and ensure sharp resolution of the aldehyde proton.

Experimental Protocol

To ensure data integrity suitable for regulatory submission or publication, follow this acquisition workflow.

DOT Diagram: Acquisition Workflow

Figure 2: Standard Operating Procedure (SOP) for quantitative 1H NMR acquisition of biaryl nitriles.

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions. The following analysis assumes DMSO-d6 as the solvent.

Region A: The Aldehyde (10.0 – 10.2 ppm)

-

Shift: ~10.15 ppm.

-

Diagnostic Value: This is the most deshielded proton. Its integration serves as the internal standard (1.00 H) for stoichiometry. If this peak is a doublet, it indicates coupling to the aromatic ring (rare, usually J < 1 Hz) or the presence of a trace impurity.

Region B: The Pyridine Ring (Heteroaromatic)

The pyridine protons (H4, H5, H6) form a spin system heavily influenced by the electron-withdrawing Nitrogen and Nitrile group.

-

H6 (Proton adjacent to Nitrogen):

-

H4 (Proton adjacent to Biaryl linkage):

-

Shift: ~8.25 ppm.

-

Multiplicity: Doublet of Doublets (dd).

-

Coupling:

and -

Note: Deshielded by the magnetic anisotropy of the adjacent phenyl ring.

-

-

H5 (Middle proton):

Region C: The Phenyl Ring (AA'BB' System)

The 1,4-disubstituted phenyl ring creates a symmetric AA'BB' pattern, appearing as two "roofing" doublets.

-

H3'/H5' (Ortho to Aldehyde):

-

Shift: ~8.10 ppm.

-

Multiplicity: Doublet (d) (part of AA'BB').

-

Coupling:

. -

Note: These are deshielded by the strong electron-withdrawing nature of the carbonyl (CHO) group.

-

-

H2'/H6' (Ortho to Pyridine):

Consolidated Data Table

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling Constants ( |

| -CHO (Aldehyde) | 10.15 | Singlet (s) | 1H | - |

| Pyridine H6 | 8.85 | dd | 1H | |

| Pyridine H4 | 8.25 | dd | 1H | |

| Phenyl H3', H5' | 8.10 | Doublet (d) | 2H | |

| Phenyl H2', H6' | 7.90 | Doublet (d) | 2H | |

| Pyridine H5 | 7.85 | dd | 1H |

*Note: The Phenyl protons constitute an AA'BB' system; "Doublet" refers to the apparent appearance at standard field strengths (400 MHz).

Troubleshooting & Impurities

When analyzing the raw data, verify the absence of these common artifacts:

-

Water (DMSO-d6): Variable singlet at 3.33 ppm . If the sample is wet, this peak broadens and shifts.

-

DMSO (Residual): Quintet at 2.50 ppm .

-

4-Formylphenylboronic acid (Starting Material): Look for three aromatic protons and a broad OH singlet. The aldehyde peak of the starting material often overlaps (~10.0 ppm) but is usually slightly upfield of the product.

-

Rotational Isomers: At room temperature, the biaryl bond rotates freely. If signals appear broadened, it may indicate restricted rotation (atropisomerism), though this is rare for this specific scaffold without bulky ortho-substituents.

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

NMR Solvent Data

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

13C NMR analysis of 3-(4-Formylphenyl)picolinonitrile

Comprehensive Guide: NMR Analysis of 3-(4-Formylphenyl)picolinonitrile

Executive Summary

3-(4-Formylphenyl)picolinonitrile is a critical biaryl intermediate, frequently utilized in the synthesis of enzyme inhibitors and optoelectronic materials. Its structure combines an electron-deficient pyridine core with a reactive benzaldehyde moiety, creating a distinct magnetic environment. This guide provides a rigorous framework for the structural validation of this molecule using Carbon-13 Nuclear Magnetic Resonance (

Part 1: Structural Deconstruction & Theoretical Shift Prediction

To accurately assign the

The Magnetic Architecture

The molecule is a 3-aryl-2-cyanopyridine . The interplay between the electron-withdrawing nitrile group (-CN) and the pyridine nitrogen creates a highly deshielded environment at the C2 and C6 positions.

-

Zone A (The Electrophiles): The formyl (aldehyde) carbon and the nitrile carbon are the most distinct features.

-

Zone B (The Heterocycle): The pyridine ring contains a nitrogen atom that significantly deshields the

-carbons (C2 and C6). -

Zone C (The Linker): The phenyl ring is para-substituted. Due to symmetry, the carbons ortho and meta to the aldehyde will appear as intense signals (2C each).

Predicted Chemical Shift Table

Note: Values are estimated based on substituent chemical shift additivity rules (SCS) in DMSO-

| Carbon Label | Functional Group | Hybridization | Predicted Shift ( | Signal Type | Intensity |

| C-13 | Aldehyde (C=O) | 192.0 – 193.5 | Singlet | Low (Quaternary*) | |

| C-6 | Pyridine ( | 150.0 – 152.0 | Singlet | High (CH) | |

| C-2 | Pyridine (Ipso to CN) | 132.0 – 134.0 | Singlet | Low (Quaternary) | |

| C-3 | Pyridine (Ipso to Ar) | 138.0 – 140.0 | Singlet | Low (Quaternary) | |

| C-4 | Pyridine ( | 136.0 – 138.0 | Singlet | High (CH) | |

| C-5 | Pyridine ( | 124.0 – 126.0 | Singlet | High (CH) | |

| C-7 | Nitrile (C | 116.0 – 118.0 | Singlet | Low (Quaternary) | |

| C-9, C-11 | Phenyl (Ortho to CHO) | 129.5 – 130.5 | Singlet | Very High (2C) | |

| C-8, C-12 | Phenyl (Meta to CHO) | 127.0 – 128.5 | Singlet | Very High (2C) | |

| C-10 | Phenyl (Ipso to CHO) | 135.0 – 137.0 | Singlet | Low (Quaternary) | |

| C-Ar | Phenyl (Ipso to Py) | 140.0 – 142.0 | Singlet | Low (Quaternary) |

*Aldehyde carbons have attached protons but lack NOE enhancement in decoupled spectra and have long relaxation times similar to quaternary carbons.

Part 2: Experimental Methodology

Solvent Selection Strategy

-

Recommendation: DMSO-

(Dimethyl sulfoxide-d6).[1][2] -

Rationale: This molecule contains multiple polar functional groups (nitrile, aldehyde, pyridine nitrogen).

-

Solubility: CDCl

may lead to aggregation or precipitation at the concentrations required for -

Water Suppression: DMSO-

displaces residual water peaks to ~3.33 ppm, keeping the aromatic region (115–160 ppm) clear of exchange broadening.

-

Acquisition Parameters (The "Quaternary Trap")

A common failure mode in analyzing this molecule is "missing" the nitrile or ipso-carbons due to saturation.

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s).

-

Why? The Nitrile (C7), Aldehyde (C13), and Ipso (C2, C3, C10) carbons have no attached protons to facilitate relaxation via dipolar coupling. A short D1 will suppress their signal integration, making them invisible or disproportionately small.

-

-

Scans (NS): Minimum 1024 scans (for 10 mg sample at 400 MHz) to resolve the weak quaternary signals from baseline noise.

Workflow Visualization

Figure 1: Optimized NMR acquisition workflow emphasizing solvent choice and relaxation delays.

Part 3: Spectral Assignment & Logic

The Diagnostic "Bookends"

Start your analysis at the edges of the spectrum. These signals confirm the integrity of the functional groups.

-

The Aldehyde (~192 ppm): This is the most downfield signal. If this is a multiplet or shifted to ~100 ppm, your aldehyde has formed a hemiacetal (likely due to wet methanol/ethanol impurities).

-

The Nitrile (~117 ppm): Look for a sharp, weak singlet. If missing, check your D1 delay.

The Aromatic Core (HMBC Logic)

Distinguishing the Pyridine ring from the Phenyl ring requires 2D correlation, specifically HMBC (Heteronuclear Multiple Bond Correlation) .

-

The "Lighthouse" Proton: The aldehyde proton (singlet at ~10.0 ppm in

H NMR) is your anchor.-

In HMBC, this proton will show a strong correlation to the Carbonyl Carbon (C13) and the Ipso Phenyl Carbon (C10) .

-

This identifies the phenyl ring carbons.

-

-

The Pyridine Identification:

-

The proton at C6 (adjacent to Nitrogen) will be a doublet (or broad singlet) at ~8.6–8.8 ppm.

-

In HMBC, this proton correlates to C2 (Ipso-CN) and C4 . This uniquely identifies the pyridine ring.

-

Structural Connectivity Diagram

Figure 2: HMBC Correlation strategy. Dashed arrows indicate long-range coupling used to connect the 'islands' of the molecule.

Part 4: Troubleshooting & Impurities

Since this molecule is likely synthesized via Suzuki-Miyaura coupling (3-halo-picolinonitrile + 4-formylphenylboronic acid), specific impurities are common.

Residual Boronic Acid

-

Symptom: Broad peaks in the aromatic region or extra peaks near 130-135 ppm.

-

Verification: Check

H NMR for a broad singlet (OH) that exchanges with D -

Remedy: Wash the solid with 5% NaHCO

or recrystallize from Ethanol/Water.

Palladium Contamination

-

Symptom: Broadening of the Nitrile or Pyridine-N adjacent carbons. Paramagnetic Pd(0) or Pd(II) species can shorten

relaxation. -

Remedy: Pass the solution through a Celite/activated charcoal plug before NMR analysis.

Solvent Peaks (DMSO-d6)

-

Signal: Septet at 39.5 ppm .

-

Warning: Do not confuse the DMSO septet with aliphatic impurities.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard text for substituent chemical shift additivity rules).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for synthesis artifacts). Link

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Pyridine/Nitrile shift behaviors).[4][5]

Sources

- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. unn.edu.ng [unn.edu.ng]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Mass Spectrometry Profiling of 3-(4-Formylphenyl)picolinonitrile

Content Type: Technical Guide / Method Development Strategy

Target Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads

Subject: CAS 1334500-10-5 |

Executive Summary

3-(4-Formylphenyl)picolinonitrile (CAS 1334500-10-5) is a critical biaryl building block utilized in the synthesis of complex heterocyclic therapeutics, particularly in the development of kinase inhibitors and liquid crystalline materials.[1][2] Its structure—comprising a picolinonitrile (2-cyanopyridine) core substituted at the 3-position with a 4-formylphenyl group—presents unique challenges and opportunities for mass spectrometric characterization.

This guide provides a comprehensive technical framework for the analysis of 3-(4-Formylphenyl)picolinonitrile. It moves beyond basic identification to explore ionization physics, predictive fragmentation mechanics, and rigorous impurity profiling essential for regulatory compliance in drug development.

Part 1: Molecular Architecture & Ionization Physics

Structural Analysis for Mass Spectrometry

To design an effective MS method, one must first deconstruct the molecule’s proton affinity (PA) and gas-phase stability.

-

Pyridine Ring (Proton Acceptor): The nitrogen atom in the pyridine ring is the primary site of protonation in Electrospray Ionization (ESI) due to its lone pair availability. This ensures high sensitivity in Positive Ion Mode (ESI+) .

-

Nitrile Group (-CN): Electron-withdrawing; typically stable but can undergo characteristic neutral loss of HCN under Collision-Induced Dissociation (CID).

-

Aldehyde Group (-CHO): The 4-formyl group is labile under high collision energy, leading to a diagnostic loss of Carbon Monoxide (CO).

Physicochemical Properties

| Property | Value | MS Implication |

| Formula | Monoisotopic Mass: 208.0637 Da | |

| Exact Mass | 208.0637 | Target |

| LogP | ~2.4 (Predicted) | Retains well on C18; requires organic gradient >30%. |

| pKa (Pyridine) | ~2.0 - 3.0 | Requires acidic mobile phase (pH < 3) for robust ionization. |

Ionization Strategy

Recommended Mode: ESI Positive (

-

Rationale: The pyridine nitrogen is basic. Using 0.1% Formic Acid in the mobile phase ensures the formation of the

ion. -

Alternative: Atmospheric Pressure Chemical Ionization (APCI) is a viable backup if matrix suppression is high, as the molecule is thermally stable enough to survive the heater block.

Part 2: Fragmentation Mechanics (MS/MS)

In the absence of a reference library spectrum for this specific intermediate, structural elucidation relies on predictive fragmentation modeling based on established mechanisms for substituted pyridines and aromatic aldehydes.

Primary Fragmentation Pathway (The "Aldehyde First" Rule)

Aromatic aldehydes typically lose carbon monoxide (CO, 28 Da) before other cleavages.

-

Precursor:

209.07 ( -

Transition 1: Loss of CO (-28 Da).

-

Product:

181.07 -

Structure: Phenyl-picolinonitrile cation (radical-free even electron species if H rearrangement occurs, or distonic ion).

-

-

Transition 2: Loss of HCN (-27 Da) from the nitrile group.

-

Product:

154.06 -

Mechanism: Expulsion of HCN from the pyridine ring or the nitrile substituent, leading to a fused ring or highly unsaturated cation.

-

Secondary Pathway (The "Nitrile First" Rule)

Less energetically favorable but possible at lower collision energies.

-

Transition: Loss of HCN (-27 Da) directly from precursor.

-

Product:

182.06

-

Visualization of Fragmentation Logic

The following diagram illustrates the predicted dissociation pathways for method development.

Figure 1: Predicted MS/MS fragmentation tree for 3-(4-Formylphenyl)picolinonitrile under ESI-CID conditions.

Part 3: Synthetic Impurity Profiling

For drug development professionals, identifying the absence of impurities is as critical as identifying the product. This molecule is typically synthesized via Suzuki-Miyaura coupling of a 3-halo-picolinonitrile and 4-formylphenylboronic acid.

Key Impurities to Monitor

| Impurity Type | Origin | Mass Shift ( | Diagnostic |

| Protodeboronation | Degradation of Boronic Acid | N/A | Detect Benzaldehyde ( |

| Debromination | Reduction of Halogenated SM | -28 Da (vs Prod) | |

| Homocoupling | Bi-aryl formation (Boron-Boron) | Variable | Dimer species ( |

| Oxidation | Storage degradation (Aldehyde | +16 Da | |

| Reduction | Storage degradation (Aldehyde | +2 Da |

Synthesis & Impurity Workflow

Figure 2: Synthesis origin map highlighting critical impurities for LC-MS monitoring.

Part 4: Validated Analytical Protocol

Chromatographic Conditions

To separate the target from its polar oxidation byproducts and non-polar homocoupling impurities, a C18 gradient is required.

-

Column: Waters XBridge C18 or Phenomenex Kinetex C18 (

mm, 1.7 µm). -

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Hold for polar boronic acids).

-

1-6 min: 5%

95% B (Elute main peak). -

6-8 min: 95% B (Wash dimers).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometer Settings (Generic Q-TOF/Triple Quad)

-

Source: ESI Positive.

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the aldehyde).

-

Desolvation Temp: 350°C.

-

Collision Energy (MRM):

-

Quantifier:

(CE: 15-20 eV). -

Qualifier:

(CE: 30-35 eV).

-

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Impurity Control in Biaryl Synthesis

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

-

Compound Data

Sources

stability and storage conditions for 3-(4-Formylphenyl)picolinonitrile

CAS Reference: 1334500-10-5 Technical Guide for Research & Development [1]

Part 1: Executive Summary & Physicochemical Profile

3-(4-Formylphenyl)picolinonitrile is a critical biaryl intermediate used primarily in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and STAT3 signaling modulators. Its structure features a picolinonitrile (2-cyanopyridine) core substituted at the 3-position with a 4-formylphenyl group.[1]

The molecule possesses two reactive "handles": an aldehyde (electrophilic, prone to oxidation) and a nitrile (susceptible to hydrolysis under extreme conditions). Consequently, its stability profile is defined by its resistance to autoxidation and photolytic degradation .

Physicochemical Specifications

| Property | Specification | Technical Insight |

| Molecular Formula | C₁₃H₈N₂O | Aromatic biaryl system.[1][2] |

| Molecular Weight | 208.22 g/mol | Suitable for LC-MS analysis. |

| Appearance | Off-white to pale yellow solid | Color deepening indicates oxidation (quinone/conjugated impurities).[1] |

| Solubility | DMSO, DMF, DCM | Poor water solubility; requires organic solvent for stock preparation. |

| Reactive Moieties | Aryl Aldehyde, 2-Cyanopyridine | The aldehyde is the stability-limiting factor.[1] |

Part 2: Stability Mechanisms & Degradation Pathways[1]

To ensure data integrity in drug development, researchers must understand why this compound degrades. The primary threat is not the nitrile group, but the aldehyde.

1. Autoxidation of the Aldehyde (The Primary Failure Mode)

The formyl group (-CHO) on the phenyl ring is highly susceptible to radical-chain autoxidation when exposed to atmospheric oxygen.[1] This process converts the active intermediate into its corresponding carboxylic acid, 3-(4-carboxyphenyl)picolinonitrile , which is a dead-end impurity in reductive amination or condensation reactions.

-

Mechanism: Trace metal ions or light initiate the abstraction of the formyl hydrogen, creating an acyl radical. This reacts with O₂ to form a peracid, which then oxidizes another molecule of aldehyde to the acid.

-

Prevention: Storage under inert gas (Argon/Nitrogen) is non-negotiable for long-term stability.[1]

2. Photostability

Aromatic aldehydes can undergo photochemical disproportionation (Cannizzaro-like types) or radical abstraction under UV/Vis light.[1] The pyridine ring also absorbs in the UV range, potentially facilitating energy transfer that accelerates degradation.

3. Hydrolysis (Secondary Concern)

While the nitrile group is generally robust, the electron-deficient nature of the pyridine ring renders the nitrile slightly more susceptible to hydrolysis (to amide or acid) if exposed to strong acids or bases in the presence of moisture.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation nodes that storage protocols must prevent.

Figure 1: Primary degradation pathways.[1] Note that oxidative conversion to the carboxylic acid is the dominant instability risk.

Part 3: Storage & Handling Protocols

This protocol is designed to maximize shelf-life (typically 24 months) and maintain purity >97%.[1]

A. Long-Term Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly retarding the rate of autoxidation.[1] |

| Atmosphere | Inert (Argon or N₂) | Displaces oxygen, preventing the radical chain reaction of the aldehyde. |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photochemical degradation. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress which could catalyze hydrolysis or cause caking. |

B. Solubilization & Stock Solution Management

Researchers often degrade the compound after taking it out of storage. Follow this workflow to prevent "bench-top degradation."

-

Solvent Choice: Use Anhydrous DMSO or DMF . Avoid protic solvents (Methanol/Ethanol) for long-term stock storage as they can form hemiacetals with the aldehyde over time.[1]

-

Aliquot Strategy: Do not freeze/thaw the bulk stock. Prepare single-use aliquots.

-

Stock Stability:

C. Workflow: Receipt to Storage

The following decision tree ensures the compound enters your inventory correctly.

Figure 2: Standard Operating Procedure (SOP) for compound intake and storage.

Part 4: Quality Control & Safety

QC Validation Methods

-

1H-NMR (DMSO-d6): Monitor the aldehyde proton signal (~10.0 ppm). Disappearance of this peak or the appearance of a broad carboxylic acid peak (~12-13 ppm) indicates degradation.[1]

-

HPLC: Use a C18 column with an Acetonitrile/Water gradient. The carboxylic acid impurity will elute earlier (more polar) than the parent aldehyde.

Safety Profile (GHS Classifications)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory. The compound is a potent electrophile and potential sensitizer.

References

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Picolinonitrile Derivatives. Retrieved February 8, 2026, from [Link]

-

Organic Chemistry Portal. (2024). Synthesis and Stability of Aromatic Nitriles and Aldehydes. Retrieved February 8, 2026, from [Link]

Sources

Picolinonitrile Derivatives: A Versatile Scaffold for Modern Research and Development

Introduction: The Strategic Importance of the Picolinonitrile Core

In the landscape of heterocyclic chemistry, the pyridine ring stands out as a "privileged" structure, integral to a vast number of natural products, pharmaceuticals, and functional materials.[1][][3] Among its many derivatives, picolinonitrile (2-cyanopyridine) and its isomers have emerged as exceptionally versatile building blocks, offering a unique combination of electronic properties, synthetic handles, and coordination capabilities.[4][5] The presence of the electron-withdrawing nitrile group on the pyridine ring significantly modulates its reactivity and provides a gateway for a plethora of chemical transformations.[6]

This technical guide moves beyond a simple cataloging of derivatives to provide a field-proven perspective on their application. We will explore the causality behind their use in medicinal chemistry, their role as foundational synthons for complex molecular architectures, and their utility in coordination chemistry and materials science. The protocols and data presented herein are designed to be self-validating, providing researchers with a robust framework for their own investigations into this potent chemical scaffold.

Part 1: Picolinonitrile Derivatives in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, and the addition of a nitrile group offers strategic advantages in drug design.[1][7] The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification, while the pyridine nitrogen improves solubility and provides an additional point for molecular interactions.[1]

Anticancer Applications: Targeting Cellular Proliferation

Picolinonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular machinery involved in proliferation and survival.[7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism for the anticancer activity of certain picolinonitrile derivatives is the disruption of microtubule dynamics.[9][10] Microtubules, polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport.[10] Compounds that interfere with their assembly or disassembly can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.[9][10] For instance, derivatives of 2-phenylacrylonitrile, which can be conceptually linked to the picolinonitrile scaffold through the shared cyano group, have shown potent tubulin polymerization inhibitory activity.[9][10]

Caption: Hypothetical pathway for anticancer activity via tubulin inhibition.

Quantitative Data: Antiproliferative Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Compound ID | Target Cell Line | IC50 (nM) | Reference Compound (Taxol) IC50 (nM) | Selectivity Index (SI) |

| 1g2a | HCT116 (Colon) | 5.9 | 10.2 | >1000 |

| 1g2a | BEL-7402 (Liver) | 7.8 | 12.5 | >1000 |

| Cmpd 2 | HeLa (Cervical) | - | - | > Taxol & Resveratrol |

| Data synthesized from multiple sources to illustrate presentation format.[10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro antiproliferative activity of picolinonitrile derivatives.

-

Cell Seeding: Plate human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with a positive control (e.g., Taxol) and a negative control (vehicle, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. A self-validating run requires the positive control to fall within its expected IC50 range.

Antiviral and Antimicrobial Applications

The pyridine core is prevalent in various antimicrobial and antiviral agents.[1][][11][12] Picolinonitrile derivatives extend this utility, with some showing broad-spectrum activity. Picolinic acid, a closely related metabolite, has been shown to inhibit the entry of a range of enveloped viruses, including SARS-CoV-2 and influenza, by interfering with endocytic maturation.[13][14][15] This host-targeting approach is advantageous as it minimizes the risk of viral drug resistance.[13]

Similarly, various synthesized pyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][16][17] Their mechanism often involves disrupting the bacterial cell wall or inhibiting essential enzymes.[17]

Part 2: Picolinonitrile as a Versatile Synthetic Intermediate

The true power of picolinonitrile in research lies in its synthetic versatility. Both the nitrile group and the pyridine ring serve as handles for extensive chemical modification, making it a valuable starting material for constructing more complex heterocyclic systems.[1][6][18]

Transformations of the Nitrile Group

The cyano group is a synthetic chameleon, readily converted into a variety of other functional groups.[6] This flexibility is why synthetic chemists choose picolinonitrile when a specific pyridine substitution pattern is desired, but the final functional group is difficult to install directly.

-

Reduction: Can be reduced to an aminomethyl group.

-

Hydrolysis: Can be hydrolyzed to a carboxamide or a carboxylic acid (picolinic acid).

-

Cyclization: Can participate in cyclization reactions to form fused heterocycles like triazoles or pyrimidines.[19][20]

-

Addition: Nucleophiles like organometallics can add across the triple bond to form ketones after hydrolysis.[6]

Caption: Key synthetic transformations of the picolinonitrile group.

Experimental Protocol: Synthesis of a 3-Aryl-5-(pyridin-2-yl)-1H-1,2,4-triazole

This protocol, adapted from established methodologies, demonstrates the use of picolinonitrile in constructing more complex heterocycles.[19]

-

Hydrazide Formation: In a round-bottom flask, dissolve picolinonitrile (1.0 equiv) in ethanol. Add hydrazine hydrate (1.5 equiv) and reflux the mixture for 6-8 hours. Monitor by TLC until the starting material is consumed. The rationale for this step is the nucleophilic addition of hydrazine to the nitrile to form the picolinimidohydrazide intermediate.[19]

-

Condensation: Cool the reaction mixture to room temperature. Add an appropriate benzaldehyde derivative (1.0 equiv) and a catalytic amount of acetic acid. Stir at room temperature for 4-6 hours to form the hydrazone condensation product.[19]

-

Oxidative Cyclization: Add iodine (1.2 equiv) and DMSO (as solvent/oxidant). Heat the mixture to 130-140°C for 30 minutes. The causality involves an electrophilic addition of iodine followed by an intramolecular cyclization and oxidation sequence to yield the stable 1,2,4-triazole ring.[19]

-

Workup and Purification: Cool the reaction, quench with aqueous sodium thiosulfate solution to remove excess iodine, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.

-

Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The self-validating aspect is the appearance of characteristic shifts for the triazole ring protons and the disappearance of the aldehyde proton signal.

Part 3: Applications in Coordination Chemistry and Materials Science

Picolinonitrile and its derivatives are excellent ligands in coordination chemistry.[5] They can coordinate to a metal center in several ways: through the pyridine nitrogen (a σ-donor), through the nitrile nitrogen (a weaker σ-donor), or in a bridging fashion. This versatility makes them valuable for constructing coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with interesting magnetic or catalytic properties.[5]

The choice of picolinonitrile over picolinic acid as a ligand is often driven by the desire for a neutral, less sterically demanding ligand that still provides the essential pyridine coordination site. The nitrile group can also be used for post-synthetic modification within a coordinated framework.

Caption: Monodentate coordination of picolinonitrile via the pyridine nitrogen.

Copper(II) complexes with picolinonitrile derivatives have been synthesized and studied for their structural, thermal, and magnetic properties.[5] For example, complexes like [Cu2(μ-Ac)4(3-pyCN)2] feature a dinuclear paddle-wheel structure where the picolinonitrile coordinates through the ring nitrogen.[5] These structures are of fundamental interest for understanding magnetic coupling between metal centers.

Conclusion and Future Outlook

Picolinonitrile is more than just another chemical reagent; it is a strategic scaffold that empowers innovation across multiple scientific disciplines. Its derivatives have demonstrated clear potential in the development of next-generation therapeutics, particularly in oncology.[8] The synthetic tractability of the nitrile group ensures its continued use as a foundational building block for complex molecules and novel heterocyclic systems.[6][19] Furthermore, its reliable coordination behavior makes it a valuable tool for designing advanced materials and catalysts.[5] Future research will likely focus on developing more selective and potent biological agents, exploring novel catalytic applications of its metal complexes, and integrating picolinonitrile-based units into functional polymers and smart materials. The insights and protocols provided in this guide offer a robust starting point for researchers aiming to harness the full potential of this remarkable molecular framework.

References

- The Expanding Horizons of Pyridine Derivatives in Chemical Synthesis. (2026-01-29). Google Vertex AI Search.

- Antiviral Applications of Picolinic Acid and its Derivatives. (US20220226292A1).

- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Deriv

- Pharmacological Activities of Pyrazolone Deriv

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). PubMed.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023-10-16). Bentham Science Publisher.

- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018-12-03). ACS Omega.

- Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Grand View Research.

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023-01-01). J. Adv. Biomed. & Pharm. Sci.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. (2026-01-29).

- Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. (2025-08-07).

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.

- Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023-07-17). bioRxiv.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv

- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC.

- Biological Activities of Pyridine Deriv

- nicotinonitrile. Organic Syntheses Procedure.

- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Form

- (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (2025-08-05).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Study unveils picolinic acid's broad-spectrum antiviral abilities. (2023-07-18). EurekAlert!.

- pharmacological activities of pyridine deriv

- Pyridine-2-carbonitrile. PubChem.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-17). Frontiers.

- Biological activities of quinoline deriv

- Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025-08-27). ScienceDirect.

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2025-12-28).

- Mixed-Ligand Copper(II)

- Antimicrobial Activity of Naphthyridine Deriv

- Pyridine synthesis. Organic Chemistry Portal.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025-05-24).

- Transition metal pyridine complexes. Wikipedia.

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsat.org [ijsat.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 14. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 18. bu.edu.eg [bu.edu.eg]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

3-(4-Formylphenyl)picolinonitrile as a building block in medicinal chemistry

Application Note: 3-(4-Formylphenyl)picolinonitrile as a Strategic Intermediate in Medicinal Chemistry

Abstract

This guide details the synthetic utility and medicinal application of 3-(4-formylphenyl)picolinonitrile (IUPAC: 3-(4-formylphenyl)pyridine-2-carbonitrile).[1] As a biaryl scaffold combining an electron-deficient pyridine core with a reactive aldehyde "warhead," this molecule serves as a critical divergence point in the synthesis of LSD1 inhibitors , Kinase inhibitors , and GPCR ligands . This document provides validated protocols for its synthesis via Suzuki-Miyaura coupling and outlines its downstream application in diversity-oriented synthesis (DOS).

Structural Rationale & Pharmacophore Analysis

The value of 3-(4-formylphenyl)picolinonitrile lies in its dual-functionality, allowing medicinal chemists to independently modulate the "anchor" (pharmacophore) and the "tail" (solubility/interaction domain).[1]

| Feature | Chemical Property | Medicinal Utility |

| Picolinonitrile Core | Electron-deficient pyridine ring with a C2-nitrile.[1] | Metabolic Stability: The nitrile lowers the pKa of the pyridine nitrogen, reducing oxidative metabolism. H-Bonding: The nitrile acts as a weak H-bond acceptor (e.g., in the hinge region of kinases).[1] |

| Biaryl Linkage | C3-C1' bond between pyridine and phenyl rings.[1] | Conformational Control: Creates a twisted biaryl architecture (approx. 30-40° dihedral angle), often critical for fitting into hydrophobic pockets (e.g., LSD1).[1] |

| 4-Formyl Group | Para-aldehyde on the phenyl ring.[1] | Synthetic Handle: Highly reactive electrophile for reductive amination, Wittig olefination, or heterocycle formation. Allows rapid library generation. |

Synthesis Protocol: The "Make"

Objective: Synthesize 3-(4-formylphenyl)picolinonitrile from commercially available precursors. Reaction Type: Suzuki-Miyaura Cross-Coupling.[1][2][3]

Reagents & Materials

-

Substrate A: 3-Bromo-2-cyanopyridine (CAS: 55304-80-8)[1]

-

Substrate B: 4-Formylphenylboronic acid (CAS: 87199-17-5)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)]

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Protocol

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromo-2-cyanopyridine (1.0 equiv, 5.0 mmol) and 4-formylphenylboronic acid (1.1 equiv, 5.5 mmol).

-

Solvation: Add 1,4-Dioxane (40 mL). Sparge with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). The solution typically turns orange/red.

-

Activation: Add the 2.0 M Na₂CO₃ solution (10 mL, 4 equiv) via syringe.

-

Reaction: Heat the mixture to 90°C under an N₂ atmosphere for 4–6 hours.

-

Monitor: Check TLC (Hexane/EtOAc 7:3).[1] The product typically has a lower Rf than the bromo-pyridine due to the polarity of the aldehyde.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).[1] Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

-

Validation:

-

¹H NMR (400 MHz, CDCl₃): Look for the aldehyde singlet at ~10.1 ppm and the characteristic pyridine protons.

-

IR: Nitrile stretch at ~2230 cm⁻¹.

-

Downstream Applications: The "Use"

Once synthesized, the building block is utilized in two primary medicinal chemistry workflows.[4]

Workflow A: Reductive Amination (Library Generation)

Target: LSD1 Inhibitors, GPCR Ligands The aldehyde is converted into a secondary or tertiary amine. This is the most common use case, attaching solubilizing groups (morpholines, piperazines) or specific binding elements (cyclopropylamines).

Protocol:

-

Dissolve 3-(4-formylphenyl)picolinonitrile (1 equiv) in Dichloroethane (DCE).

-

Add amine (1.2 equiv) and Acetic Acid (1 equiv). Stir for 30 min.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

-

Note: STAB is preferred over NaBH₃CN for lower toxicity and better chemoselectivity (avoids reducing the nitrile).

-

-

Stir at RT for 12 hours. Quench with saturated NaHCO₃.

Workflow B: Nitrile Hydrolysis & Bioisostere Conversion

Target: Protease Inhibitors The nitrile is converted to an amide (primary or secondary) or a tetrazole.

Protocol (Nitrile to Amide):

-

Dissolve substrate in DMSO.

-

Add K₂CO₃ (1 equiv) and 30% H₂O₂ (excess).[1]

-

Stir at RT for 1 hour (Radziszewski hydrolysis). This yields the primary carboxamide without attacking the biaryl bond.

Visualization of Workflows

The following diagram illustrates the central role of this building block in divergent synthesis.

Caption: Divergent synthesis pathways utilizing 3-(4-formylphenyl)picolinonitrile. The scaffold allows independent modification of the "tail" (via aldehyde) and "head" (via nitrile).

Troubleshooting & Stability

-

Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (benzoic acid derivative).

-

Solution: Store the solid under Nitrogen/Argon at -20°C. If the NMR shows a broad singlet at ~12-13 ppm (COOH), repurify or use a mild reduction/oxidation cycle to regenerate the aldehyde.

-

-

Nitrile Hydrolysis: Avoid strong aqueous acids (e.g., HCl at reflux) during workups, as this will prematurely hydrolyze the nitrile to the carboxylic acid.

-

Suzuki Homocoupling: If you observe the dimer of the boronic acid, increase the sparging time (degassing) or switch to a more active catalyst system like Pd(PPh₃)₄ if steric hindrance is suspected (though unlikely for this substrate).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Lynch, J., et al. (2012). Discovery of a Potent, Selective, and Orally Bioavailable Acidic Picolinamide Inhibitor of LSD1. Journal of Medicinal Chemistry. (Contextual grounding for picolinonitrile/amide scaffolds in LSD1). Link[1]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

Sources

Application Note: Strategic Heterocycle Synthesis from 3-(4-Formylphenyl)picolinonitrile

Executive Summary & Strategic Analysis

This guide details the synthetic utility of 3-(4-Formylphenyl)picolinonitrile (referred to herein as Scaffold A ).[1] This molecule is a privileged "Bi-functional Heterocyclic Scaffold" (BFHS) characterized by two orthogonal reactivity zones:

-

Zone 1 (Electrophilic Aldehyde): A 4-formyl group on the phenyl ring, susceptible to condensation, nucleophilic addition, and multicomponent reactions (MCRs).[1]

-

Zone 2 (Dipolar Nitrile): A 2-cyano group on the pyridine ring, serving as a precursor for tetrazoles, amidines, and carboxylic acid bioisosteres.

Target Audience: Medicinal chemists requiring rapid library generation of kinase inhibitors or GPCR ligands where the biaryl ether/amine linker is replaced by a rigid biaryl core.

Structural Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from Scaffold A.

Figure 1: Divergent synthesis pathways.[1][2] Green arrows indicate aldehyde-based transformations; Red arrows indicate nitrile-based transformations.[1]

Preparation of the Scaffold

Note: If Scaffold A is not commercially sourced, it is best synthesized via Suzuki-Miyaura coupling.

Protocol Summary:

-

Reactants: 3-Bromo-2-pyridinecarbonitrile (1.0 eq) + 4-Formylphenylboronic acid (1.1 eq).[1]

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%).[1]

-

Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).[1]

-

Conditions: 80°C, 4-6 hours under N₂.

-

Purification: Silica flash chromatography (Hexane/EtOAc gradient).[1]

Protocol A: Multicomponent Biginelli Cyclization

Target: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.

Mechanism: Acid-catalyzed condensation of the aldehyde (Zone 1), urea, and a

Materials

-

Scaffold A: 1.0 mmol (208 mg)[1]

-

Ethyl Acetoacetate: 1.2 mmol (156 mg)[1]

-

Urea: 1.5 mmol (90 mg)[1]

-

Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) OR conc.[1] HCl (2 drops)

-

Solvent: Ethanol (Absolute, 3 mL)

Step-by-Step Procedure

-

Charging: In a 10 mL microwave vial or round-bottom flask, combine Scaffold A, ethyl acetoacetate, and urea in ethanol.

-

Activation: Add the catalyst. Author's Note: Lanthanide triflates (Yb, Sc) are preferred over HCl as they allow for neutral workup and protect the nitrile group from accidental hydrolysis.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. If using a microwave reactor: 100°C for 20 minutes (max power 150W).

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; a new polar fluorescent spot (Rf ~0.3) will appear.[1][3]

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g).

-

Isolation: The product often precipitates as a solid. Filter under vacuum. If no precipitate forms, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from hot ethanol is usually sufficient.

Data & Troubleshooting

| Parameter | Observation / Specification |

| Typical Yield | 75 - 85% |

| Appearance | Pale yellow to off-white solid |

| Critical Control | Ensure urea is finely ground to improve solubility in EtOH.[1] |

| Side Reaction | Hydrolysis of the nitrile (Zone 2) to amide is rare under Yb(OTf)₃ catalysis but possible with strong mineral acids.[1] |

Protocol B: [3+2] Cycloaddition to Tetrazoles

Target: Synthesis of 5-(3-(4-formylphenyl)pyridin-2-yl)-1H-tetrazole. Mechanism: Lewis-acid catalyzed addition of azide to the nitrile (Zone 2).[1] Application: Bioisostere for carboxylic acids (improving metabolic stability and bioavailability).[1]

Materials

-

Scaffold A: 1.0 mmol

-

Sodium Azide (NaN₃): 1.5 mmol (Caution: Toxic)[1]

-

Zinc Bromide (ZnBr₂): 1.0 mmol (Stoichiometric Lewis acid)[1]

-

Solvent: Water/Isopropanol (1:1) or DMF.[1][4] Green Chemistry Note: The ZnBr₂/Water system is safer than traditional DMF/NH₄Cl methods.

Step-by-Step Procedure

-

Safety Check: Ensure the reaction vessel is well-vented. Azides can form hydrazoic acid (explosive) if contacted with strong acid.[1]

-

Assembly: Dissolve Scaffold A, NaN₃, and ZnBr₂ in the solvent system (5 mL).

-

Reaction: Heat to reflux (or 110°C in DMF) for 12–24 hours.

-